Dipotassium tridecan-1-yl phosphate

Description

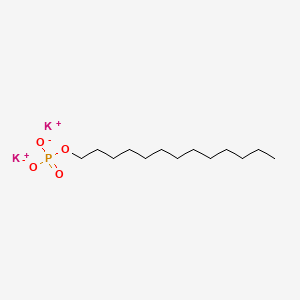

Dipotassium tridecan-1-yl phosphate (CAS: 68541-11-7, EC: 271-342-8) is a potassium salt derived from the esterification of tridecan-1-ol with phosphoric acid. Its structure comprises a 13-carbon alkyl chain (tridecyl group) linked to a phosphate group, with two potassium counterions. This compound is classified as an organophosphate surfactant, combining hydrophilic (phosphate) and hydrophobic (alkyl chain) properties. Its applications span industrial emulsification, corrosion inhibition, and specialized chemical synthesis due to its amphiphilic nature .

Properties

CAS No. |

68541-11-7 |

|---|---|

Molecular Formula |

C13H27K2O4P |

Molecular Weight |

356.52 g/mol |

IUPAC Name |

dipotassium;tridecyl phosphate |

InChI |

InChI=1S/C13H29O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;;/h2-13H2,1H3,(H2,14,15,16);;/q;2*+1/p-2 |

InChI Key |

BAQMXNHOFSFWHH-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dipotassium tridecan-1-yl phosphate typically involves the reaction of 1-tridecanol with phosphoric anhydride to form the corresponding phosphate ester. This intermediate is then reacted with potassium hydroxide to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dipotassium tridecan-1-yl phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate esters, while reduction will produce tridecanol .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Dipotassium tridecan-1-yl phosphate is characterized by its long hydrophobic alkyl chain and a phosphate group, which contribute to its amphiphilic nature. This unique structure allows it to interact effectively with biological membranes and act as a surfactant.

Mechanism of Action:

- Surfactant Properties: The compound reduces surface tension, facilitating the formation of emulsions.

- Cell Membrane Interaction: It integrates into lipid bilayers, potentially altering membrane fluidity and permeability.

- Signal Transduction: It may influence intracellular signaling pathways by acting on membrane-bound receptors or affecting second messengers.

Chemistry

This compound is utilized as a reagent in various chemical reactions and synthesis processes. Its surfactant properties make it valuable in formulations requiring enhanced lipid interactions.

Biology

Research has focused on the potential biological activities of this compound. It has been studied for:

- Antioxidant Activity: Exhibiting scavenging capabilities against free radicals.

- Cellular Processes: Influencing energy metabolism and enzymatic reactions through its phosphate component.

Medicine

Ongoing research explores its therapeutic applications, particularly in:

- Total Parenteral Nutrition (TPN): Essential for patients requiring electrolyte replenishment.

- Phosphate Binding Agents: Demonstrating a well-tolerated safety profile in clinical settings.

Industry

The compound is employed in various industrial products, including:

- Surfactants and Emulsifiers: Enhancing product stability and performance.

- Cosmetic Formulations: Used as an emulsifier and stabilizer in skincare products.

Case Studies

-

Clinical Applications in TPN:

- In clinical settings, this compound has been investigated for its role in TPN. Its phosphate component is crucial for patients with renal dysfunction where phosphate metabolism is altered. Studies indicate that it is well-tolerated with minimal adverse effects reported during trials focused on phosphate binding agents.

-

Antioxidant Activity:

- In vitro studies have demonstrated significant antioxidant properties using assays like the DPPH radical scavenging assay. Compounds with similar structures showed effective reduction of oxidative stress markers.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of dipotassium tridecan-1-yl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a surfactant, reducing surface tension and facilitating the formation of emulsions. It may also interact with biological membranes, altering their properties and functions .

Comparison with Similar Compounds

Tridecyl Phosphate (CAS: 5116-94-9)

Dipotassium Hydrogen Phosphate Trihydrate (K₂HPO₄·3H₂O)

- Structural Difference: A simple inorganic phosphate salt without an alkyl chain.

- Properties :

- Applications: Utilized in cell culture media, diagnostic reagents, and PET radiolabeling to stabilize fluoride ions .

Functional Comparison with Alkyl Phosphate Salts

| Compound | CAS Number | Molecular Weight | Solubility (Water) | Key Applications |

|---|---|---|---|---|

| Dipotassium tridecan-1-yl phosphate | 68541-11-7 | ~430 g/mol* | Moderate | Industrial surfactants, R&D |

| Tridecyl phosphate | 5116-94-9 | ~294 g/mol | Low | Detergents, corrosion inhibitors |

| Dipotassium hydrogen phosphate | 16788-57-1 | 228.22 g/mol | High | Pharmaceuticals, lab buffers |

*Estimated based on molecular formula.

Key Findings :

- Alkyl Chain Impact: The tridecyl group in this compound enhances hydrophobicity compared to inorganic dipotassium phosphates, making it suitable for oil-water interfaces .

- Counterion Role : Potassium ions improve solubility and stability in aqueous systems relative to hydrogen-based tridecyl phosphates .

Biological Activity

Dipotassium tridecan-1-yl phosphate (C13H27K2O4P) is a phospholipid compound that has garnered interest due to its potential biological activities. This article explores its pharmacodynamics, mechanisms of action, and relevant case studies, alongside detailed research findings.

This compound is characterized by its long hydrophobic alkyl chain and a phosphate group, which contributes to its amphiphilic nature. This structural feature allows it to interact with biological membranes, making it a candidate for various applications in biochemistry and pharmacology.

Pharmacodynamics

Phosphate ions play crucial roles in cellular processes, including energy metabolism and enzymatic reactions. This compound acts as a source of phosphate, influencing intracellular signaling pathways and metabolic functions. Its pharmacodynamic properties include:

- Energy Metabolism : Phosphates are integral to ATP production, which is essential for cellular energy.

- Buffering Capacity : It helps maintain acid-base balance in biological systems.

- Calcium Regulation : Phosphates influence calcium concentrations, impacting muscle function and neurotransmission .

The mechanism through which this compound exerts its effects involves:

- Cell Membrane Interaction : The compound integrates into lipid bilayers, potentially altering membrane fluidity and permeability.

- Signal Transduction : It may participate in signaling cascades by acting on membrane-bound receptors or influencing intracellular second messengers.

- Antioxidant Activity : Preliminary studies suggest that similar phospholipids exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress .

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various assays:

- Antioxidant Activity : The DPPH radical scavenging assay demonstrated that compounds with similar structures can effectively reduce oxidative stress markers. For instance, extracts containing phospholipids showed significant antioxidant potency with IC50 values indicating effective scavenging capabilities .

Case Studies

- Clinical Applications : In a clinical setting, this compound has been explored for its role in total parenteral nutrition (TPN). Its phosphate component is crucial for patients requiring electrolyte replenishment, particularly in cases of renal dysfunction where phosphate metabolism is altered .

- Safety Profile : Studies indicate that the compound is well-tolerated in various dosages, with minimal adverse effects reported during clinical trials focused on phosphate binding agents .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthesis protocols for dipotassium tridecan-1-yl phosphate, and how do reaction conditions influence yield?

Methodological Answer:

this compound can be synthesized via esterification of tridecan-1-ol with phosphorus oxychloride (POCl₃), followed by neutralization with potassium hydroxide. Key parameters include:

- Molar ratios : A 1:1.2 ratio of tridecan-1-ol to POCl₃ minimizes side reactions like polyphosphate formation .

- Temperature control : Maintain 40–60°C during esterification to prevent thermal degradation of the alcohol.

- Neutralization : Use aqueous KOH (2M) in a dropwise manner to avoid localized overheating, which can hydrolyze the ester bond.

Post-synthesis, purity is validated via titration (e.g., potentiometric titration for residual phosphorus) or FT-IR (asymmetric PO stretching at 1250–1200 cm⁻¹) .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

Purity and structure are confirmed through:

- Assay methods : Gravimetric analysis (e.g., precipitation as magnesium ammonium phosphate) or ion chromatography for phosphate content (target: ≥98% purity) .

- Spectroscopic techniques :

- Thermogravimetric analysis (TGA) : Assess hygroscopicity and thermal stability (decomposition onset >200°C) .

Advanced: How do discrepancies arise in purity assays, and how can they be resolved?

Methodological Answer:

Discrepancies often stem from:

- Hygroscopicity : Absorbed moisture alters mass measurements. Pre-dry samples at 105°C for 4 hours before analysis .

- Interfering ions : Use chelating agents (e.g., EDTA) to mask divalent cations during titration.

- Method sensitivity : Compare results from complementary techniques (e.g., ion chromatography vs. gravimetry) to identify systematic errors .

For example, JECFA standards recommend a minimum of 98% purity via gravimetric assay, but spectroscopic methods may report higher values due to undetected inorganic phosphates .

Advanced: What experimental designs are optimal for studying the stability of this compound under varying pH and temperature?

Methodological Answer:

Use accelerated stability testing:

- pH stability : Prepare buffer solutions (pH 3–10) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC for free tridecanol or inorganic phosphate .

- Thermal stability : Conduct isothermal TGA or differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Light sensitivity : Expose samples to UV light (254 nm) and track photodegradation products using LC-MS .

Document degradation kinetics (e.g., Arrhenius plots) to predict shelf-life under storage conditions .

Advanced: How can researchers mitigate interference from this compound in mixed surfactant systems during analytical characterization?

Methodological Answer:

In complex mixtures (e.g., with SDS or nonionic surfactants):

- Selective extraction : Use solid-phase extraction (SPE) with C18 cartridges to isolate phosphate esters .

- Chromatographic separation : Employ reverse-phase HPLC with a mobile phase of acetonitrile/0.1% formic acid to resolve overlapping peaks.

- Surfactant-specific detectors : Evaporative light scattering detectors (ELSD) enhance sensitivity for non-UV-active surfactants .

Validate methods using spiked samples with known concentrations to calculate recovery rates (target: 95–105%) .

Basic: What are the critical parameters for preparing this compound buffer solutions in enzymatic assays?

Methodological Answer:

- Ionic strength : Adjust with KCl to maintain consistency (e.g., 0.1M total ionic strength) .

- pH calibration : Use a combination electrode calibrated with NIST-traceable buffers (pH 4.0, 7.0, 10.0).

- Temperature compensation : Account for pH drift by equilibrating solutions at assay temperature (e.g., 37°C for alkaline phosphatase studies) .

Document buffer preparation in line with pharmacopeial guidelines (e.g., USP-NF specifications for phosphate buffers) .

Advanced: How can conflicting data on the compound’s ecotoxicity be addressed in environmental fate studies?

Methodological Answer:

- Standardized testing : Follow OECD Guidelines 301 (biodegradation) and 211 (aquatic toxicity) to ensure comparability .

- Analytical specificity : Use LC-MS/MS to distinguish this compound from degradation products (e.g., monopotassium phosphate).

- Model ecosystems : Conduct microcosm studies to simulate real-world conditions (e.g., sediment-water partitioning) .

Report results with confidence intervals and cross-validate using multiple endpoints (e.g., algal growth inhibition vs. daphnia mortality) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.